molecular formula C21H37N3O6S B13860888 Boc-Lisdexamfetamine

Boc-Lisdexamfetamine

Cat. No.: B13860888
M. Wt: 459.6 g/mol
InChI Key: RGIFNFFFPJMMRU-NBLXOJGSSA-N
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Description

Boc-Lisdexamfetamine: is a derivative of lisdexamfetamine, a prodrug of dextroamphetamine. Lisdexamfetamine is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder. The Boc (tert-butoxycarbonyl) group is a protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lisdexamfetamine involves the reaction of D-amphetamine with Boc-Lys-(Boc)-hydroxysuccinimido ester in the presence of a base such as NN-diisopropylethylamine (DIPEA) in a solvent like 1,4-dioxane. The resulting Boc-protected lisdexamfetamine is then purified using flash chromatography and further reacted with a mixture of 4M hydrochloric acid/dioxane to yield L-lysine-D-amphetamine hydrochloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Boc-Lisdexamfetamine undergoes several types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of hydrochloric acid in a solvent like dioxane.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products:

Scientific Research Applications

Chemistry: Boc-Lisdexamfetamine is used as an intermediate in the synthesis of various pharmaceutical compounds. Its protected amine group allows for selective reactions that are crucial in multi-step synthesis .

Biology and Medicine: In medicine, lisdexamfetamine is used to treat ADHD and binge eating disorder. The Boc-protected form is used in research to study the pharmacokinetics and pharmacodynamics of the drug without interference from metabolic processes .

Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems. Its stability and reactivity make it a valuable compound in drug design and synthesis .

Mechanism of Action

Boc-Lisdexamfetamine is a prodrug that is converted in the body to dextroamphetamine, a central nervous system stimulant. Dextroamphetamine works by increasing the levels of dopamine and norepinephrine in the brain, which helps improve attention and focus in individuals with ADHD. The Boc group is removed in the body, allowing the active drug to exert its effects .

Comparison with Similar Compounds

    Lisdexamfetamine: The parent compound, used in the treatment of ADHD and binge eating disorder.

    Dextroamphetamine: The active metabolite of lisdexamfetamine, also used as a stimulant medication.

    Methamphetamine: Another stimulant with similar effects but higher potential for abuse.

Uniqueness: Boc-Lisdexamfetamine is unique in its use of the Boc protecting group, which allows for selective reactions and stability during synthesis. This makes it a valuable intermediate in the production of lisdexamfetamine and related compounds .

Properties

Molecular Formula

C21H37N3O6S

Molecular Weight

459.6 g/mol

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate;methanesulfonic acid

InChI

InChI=1S/C20H33N3O3.CH4O3S/c1-15(14-16-10-6-5-7-11-16)23-18(24)17(21)12-8-9-13-22-19(25)26-20(2,3)4;1-5(2,3)4/h5-7,10-11,15,17H,8-9,12-14,21H2,1-4H3,(H,22,25)(H,23,24);1H3,(H,2,3,4)/t15-,17-;/m0./s1

InChI Key

RGIFNFFFPJMMRU-NBLXOJGSSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.CS(=O)(=O)O

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N.CS(=O)(=O)O

Origin of Product

United States

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